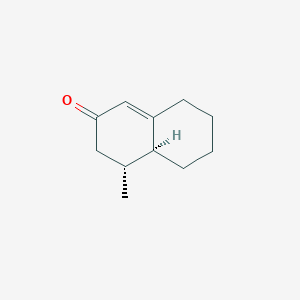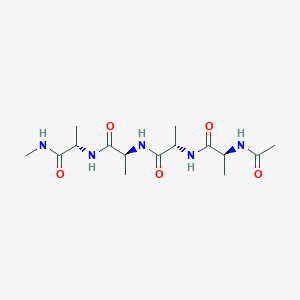
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide is a synthetic peptide compound It is composed of a sequence of alanine residues with an acetyl group at the N-terminus and a methyl group at the C-terminus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and any remaining protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale of production, cost, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the N-terminal acetyl group and the C-terminal methyl group.
Substitution: The amino groups in the peptide can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions include the individual amino acids resulting from hydrolysis and modified peptides resulting from oxidation or reduction.
Applications De Recherche Scientifique
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: The compound can be used in the development of new materials and as a building block for more complex peptides.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine methyl ester: This compound has a similar structure but includes an additional alanine residue and a methyl ester group.
N-Acetyl-L-prolyl-L-phenylalanine methyl ester: This compound contains different amino acids, proline, and phenylalanine, and has a methyl ester group.
Uniqueness
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide is unique due to its specific sequence of alanine residues and the presence of both an acetyl group at the N-terminus and a methyl group at the C-terminus. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
34023-12-6 |
|---|---|
Formule moléculaire |
C15H27N5O5 |
Poids moléculaire |
357.41 g/mol |
Nom IUPAC |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C15H27N5O5/c1-7(12(22)16-6)18-14(24)9(3)20-15(25)10(4)19-13(23)8(2)17-11(5)21/h7-10H,1-6H3,(H,16,22)(H,17,21)(H,18,24)(H,19,23)(H,20,25)/t7-,8-,9-,10-/m0/s1 |
Clé InChI |
QFZHILUGNZGQEN-XKNYDFJKSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


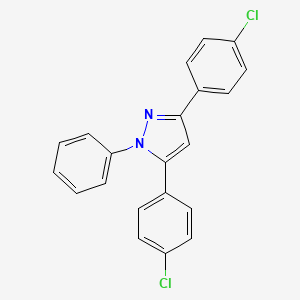
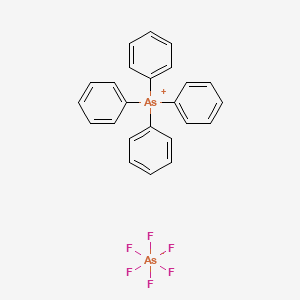
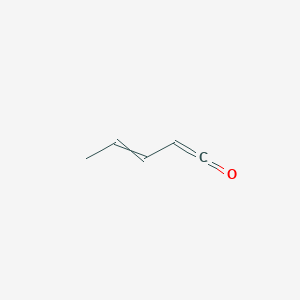
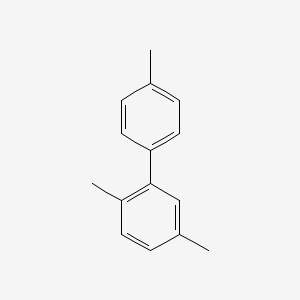

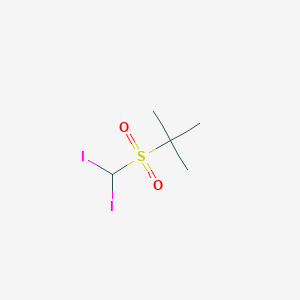
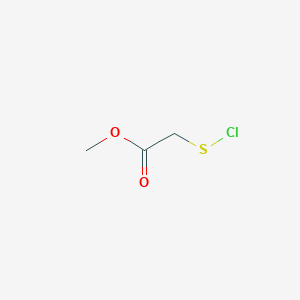
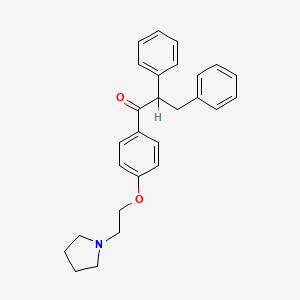
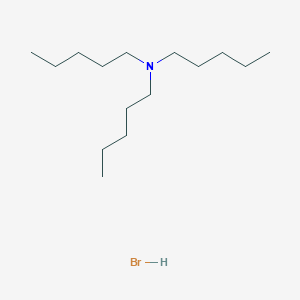
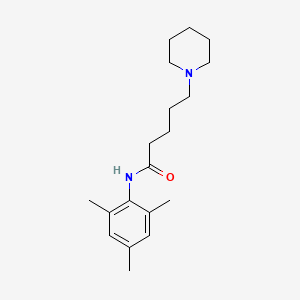
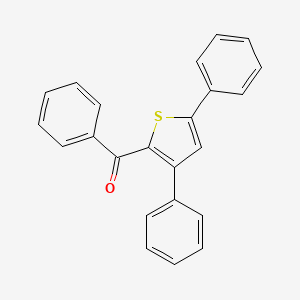
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
